
3-(4-ethyl-5-((4-nitrobenzyl)thio)-4H-1,2,4-triazol-3-yl)-1H-indole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(4-ethyl-5-((4-nitrobenzyl)thio)-4H-1,2,4-triazol-3-yl)-1H-indole is a chemical compound that belongs to the family of indole derivatives. This compound has gained significant attention in scientific research due to its potential applications in various fields such as medicine, agriculture, and material science.
Applications De Recherche Scientifique
Antiviral Activity
Indole derivatives have been recognized for their antiviral properties. The structural features of the compound, particularly the indole nucleus, are known to bind with high affinity to multiple receptors, which can be beneficial in developing new antiviral agents . For instance, certain indole derivatives have shown inhibitory activity against influenza A and other viruses, suggesting that our compound could be explored for similar antiviral applications.
Anti-inflammatory Properties
The indole moiety is also associated with anti-inflammatory activity. This is particularly relevant in the context of chronic diseases where inflammation plays a key role. The compound could be synthesized into derivatives that target specific inflammatory pathways, offering a new avenue for anti-inflammatory drug development .
Anticancer Potential
Indole derivatives have been studied for their anticancer effects. The presence of a 1,2,4-triazole ring in the compound could be leveraged to design novel anticancer agents. These compounds can be evaluated for their selectivity and potency against various cancer cell lines, potentially leading to the development of new therapies .
Antimicrobial Efficacy
The antimicrobial activity of indole derivatives is well-documented. The compound’s structure could be modified to enhance its interaction with microbial cell targets, thereby improving its efficacy as an antimicrobial agent. This application is crucial in the fight against antibiotic-resistant bacteria .
Antidiabetic Activity
Indole derivatives have shown promise in antidiabetic research. The compound could be investigated for its potential to modulate insulin signaling pathways or to protect pancreatic beta cells, which are essential for insulin production. This could lead to new treatments for diabetes .
Neuroprotective Effects
The neuroprotective effects of indole derivatives are another area of interest. Given the compound’s structural complexity, it could be studied for its ability to protect neuronal cells from damage or degeneration. This has implications for the treatment of neurodegenerative diseases such as Alzheimer’s and Parkinson’s .
Propriétés
IUPAC Name |
3-[4-ethyl-5-[(4-nitrophenyl)methylsulfanyl]-1,2,4-triazol-3-yl]-1H-indole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17N5O2S/c1-2-23-18(16-11-20-17-6-4-3-5-15(16)17)21-22-19(23)27-12-13-7-9-14(10-8-13)24(25)26/h3-11,20H,2,12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DCXSXYWNXSIZGO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=NN=C1SCC2=CC=C(C=C2)[N+](=O)[O-])C3=CNC4=CC=CC=C43 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17N5O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-(3-(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)azetidin-1-yl)-2-(1H-indol-3-yl)ethanone](/img/structure/B2739764.png)
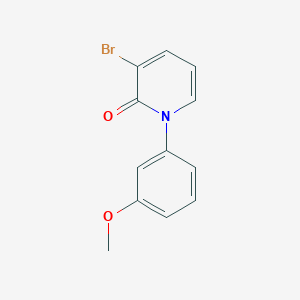
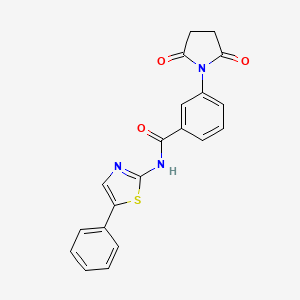
![5-(3-(Benzo[d]thiazol-2-yloxy)azetidine-1-carbonyl)pyrrolidin-2-one](/img/structure/B2739768.png)
![8-(3-Ethoxyphenyl)-1,3-dimethyl-1,3,5-trihydroimidazolidino[1,2-h]purine-2,4-d ione](/img/structure/B2739771.png)
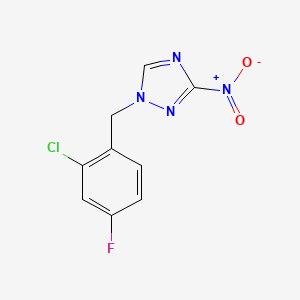

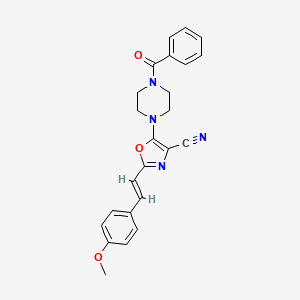

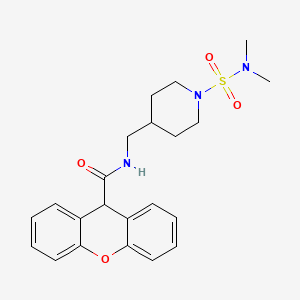
![N-[4-[[2-(3-Chlorophenyl)ethylamino]methyl]phenyl]acetamide;hydrochloride](/img/structure/B2739783.png)
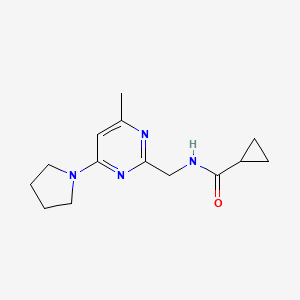
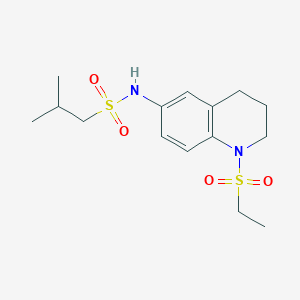
![N-[4-[chloro(difluoro)methoxy]phenyl]-2-[5-(4-methylsulfonylphenyl)tetrazol-2-yl]acetamide](/img/structure/B2739787.png)